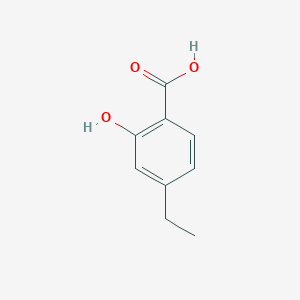

4-Ethyl-2-hydroxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSAASVFCYXBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294110 | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22890-53-5 | |

| Record name | NSC94405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways for 4 Ethyl 2 Hydroxybenzoic Acid and Its Advanced Derivatives

Classical Organic Synthesis Routes for Substituted Benzoic Acids

The preparation of substituted benzoic acids, including 4-Ethyl-2-hydroxybenzoic acid, has traditionally relied on robust and well-established organic reactions. The Kolbe-Schmitt reaction stands out as a primary method for the synthesis of aromatic hydroxy acids.

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide under pressure and heat, followed by acidification. thesciencenotes.comnih.gov The reaction typically begins with the deprotonation of a phenol (B47542) using a strong base, such as sodium hydroxide (B78521), to form the more reactive phenoxide ion. nih.gov This phenoxide is then heated with carbon dioxide under high pressure (around 100 atm) and temperature (125°C), leading to the formation of a carboxylated product. Subsequent treatment with an acid, like sulfuric acid, yields the final hydroxybenzoic acid. thesciencenotes.com

For the synthesis of this compound, the starting material would be 4-ethylphenol (B45693). The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group) is influenced by factors such as the counter-ion and temperature. While using sodium hydroxide often favors the formation of the ortho-isomer (salicylic acid from phenol), the use of potassium hydroxide can promote the synthesis of the para-isomer, 4-hydroxybenzoic acid. thesciencenotes.comnih.gov A specific application of this reaction has been reported to produce this compound from 4-ethylphenol using a sodium counterion, achieving a notable yield of 83%.

Other classical methods for synthesizing substituted benzoic acids include the oxidation of the corresponding alkylbenzenes. This transformation can be achieved using strong oxidizing agents. researchgate.net Another approach involves the reaction of substituted phenols with carbon tetrachloride in the presence of catalysts. researchgate.net

Table 1: Key Classical Synthesis Reactions for Substituted Benzoic Acids

| Reaction Name | Precursor(s) | Key Reagents | Product(s) | Typical Conditions |

|---|

| Kolbe-Schmitt Reaction | Phenol, Substituted Phenols (e.g., 4-Ethylphenol) | 1. Base (NaOH, KOH) 2. CO₂ 3. Acid (e.g., H₂SO₄) | Ortho- and/or Para-Hydroxybenzoic Acid | 125-150°C, 100 atm pressure | | Alkylbenzene Oxidation | Alkylbenzene | Strong oxidizing agent (e.g., KMnO₄) | Benzoic Acid | Heat, Reflux |

Green Chemistry Approaches to this compound Production

In response to the environmental impact of classical synthesis, green chemistry principles are increasingly being applied to the production of chemicals like this compound. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields. rasayanjournal.co.inijprdjournal.com The rapid and uniform heating provided by microwave irradiation can reduce reaction times from hours to mere minutes compared to conventional heating methods. ijprdjournal.commdpi.com This technique has been successfully applied to various reactions, including the synthesis of heterocyclic compounds and the hydrolysis of amides to form benzoic acids. rasayanjournal.co.inresearchgate.net

For instance, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives from ethyl 4-hydroxybenzoate (B8730719) has been demonstrated to be significantly more efficient using microwave irradiation, achieving a 93% yield in just 3 minutes, compared to a 65% yield after 2 hours of conventional reflux. chemmethod.comchemmethod.com This highlights the potential of microwave technology to enhance the efficiency of synthesizing derivatives of the hydroxybenzoic acid family, a methodology that could be adapted for this compound production.

Eco-friendly Solvent Systems and Reaction Conditions

A core tenet of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity and availability. orientjchem.org Research has shown the feasibility of conducting carboxylation reactions in aqueous media under mild conditions. nih.gov For example, the carboxylation of phenol to produce p-hydroxybenzoic acid and salicylic (B10762653) acid has been achieved in aqueous solutions at 370 K and ambient pressure using novel hybrid catalysts. nih.gov

The use of water as a solvent has been successfully implemented in the microwave-assisted synthesis of Schiff bases from 4-hydroxybenzoic acid hydrazide, eliminating the need for volatile organic solvents. chemmethod.comchemmethod.com Furthermore, advancements in the Kolbe-Schmitt reaction have focused on reducing the harshness of the conditions, with methods being developed for the carboxylation of phenols at atmospheric CO2 pressure, thereby avoiding the need for high-pressure reactors. researchgate.net Other green solvents like supercritical carbon dioxide (scCO2) and biodegradable options such as dimethyl carbonate are also gaining traction in various chemical processes. orientjchem.org

Table 2: Comparison of Conventional vs. Green Synthesis of a 4-Hydroxybenzoic Acid Derivative

| Method | Reaction Time | Yield | Solvent | Key Advantage |

|---|---|---|---|---|

| Conventional Reflux | 2 hours | 65% | Ethanol (B145695) | Established method |

| Microwave-Assisted | 3 minutes | 93% | None (neat) or Water | Rapid, High Yield, Eco-friendly |

Data based on the synthesis of 4-hydroxybenzoic acid hydrazide from ethyl 4-hydroxybenzoate. chemmethod.comchemmethod.com

Biocatalytic and Metabolic Engineering Strategies for Hydroxybenzoic Acids

Biocatalysis and metabolic engineering offer sustainable and highly selective alternatives to chemical synthesis for producing hydroxybenzoic acids. These methods utilize microorganisms or their enzymes to convert renewable feedstocks into valuable chemicals.

Biosynthesis via Shikimate Pathway Diversion in Engineered Microorganisms

Aromatic compounds like hydroxybenzoic acids are naturally synthesized in many microorganisms and plants via the shikimate pathway. wikipedia.orgnih.gov This seven-step metabolic route converts simple carbohydrate precursors into chorismate, a key branch-point intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govwikipedia.org

Metabolic engineering focuses on modifying the genetic makeup of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to channel the metabolic flux towards a desired product. sciepublish.comnih.gov For the production of 4-hydroxybenzoic acid (4-HBA), the strategy involves diverting chorismate away from the aromatic amino acid pathways and towards 4-HBA. This is achieved by overexpressing the gene ubiC, which encodes chorismate pyruvate-lyase, the enzyme that directly converts chorismate to 4-HBA and pyruvate. nih.govnih.gov

To further enhance production, engineers often overexpress all the genes in the upstream shikimate pathway to increase the supply of chorismate. nih.govnih.gov Simultaneously, pathways that compete for chorismate or degrade the final product can be blocked or deleted from the microorganism's genome. sciepublish.com Using these strategies, engineered strains of C. glutamicum and E. coli have successfully produced significant titers of 4-HBA from glucose. sciepublish.comresearchgate.net

Microbial Fermentation and Biotransformation of Precursors

Microbial fermentation involves cultivating engineered or naturally occurring microorganisms in a bioreactor to produce the target chemical. This method has been successfully used to produce 4-HBA, with engineered E. coli achieving titers of 12 g/L. researchgate.net

Biotransformation, on the other hand, uses microbial cells or isolated enzymes to convert a specific precursor into the desired product. An "enzymatic Kolbe-Schmitt reaction" has been explored, where decarboxylase enzymes catalyze the regioselective carboxylation of phenolic substrates. nih.govacs.org This enzymatic approach operates under mild conditions (e.g., 30°C in a buffered aqueous solution) and can achieve high conversions and selectivity. nih.gov

Furthermore, microorganisms like Brettanomyces and Dekkera are known to metabolize hydroxycinnamic acids (e.g., p-coumaric acid) into volatile phenols, including 4-ethylphenol. cabidigitallibrary.orgnih.govresearchgate.net The enzyme 4-ethylphenol methylenehydroxylase, found in Pseudomonas putida, can then hydroxylate the ethyl group of 4-ethylphenol. nih.gov While this specific transformation leads to 1-(4'-hydroxyphenyl)ethanol, it demonstrates the potential of microbial enzymes to modify ethylphenol precursors, suggesting that engineered pathways could be developed to achieve the desired carboxylation to form this compound.

Table 3: Engineered Microorganisms for 4-Hydroxybenzoic Acid (4-HBA) Production

| Microorganism | Genetic Modification Strategy | Precursor | Achieved Titer of 4-HBA | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of ubiC, aroF, tktA; Genomic modification of amino acid pathways | Glucose | 12 g/L | researchgate.net |

| Corynebacterium glutamicum | Stepwise overexpression of all 7 shikimate pathway genes | Glucose | Not specified | nih.gov |

| Escherichia coli | Overexpression of ubiC and shikimate gene module | Not specified | 723.5 mg/L | nih.gov |

| Pseudomonas putida | Overexpression of ubiC | Glycerol | 1.8 g/L | researchgate.net |

Based on a comprehensive review of available scientific literature, there is no specific research detailing the optimization of engineered microorganism platforms for the production of This compound . The existing body of research in metabolic engineering and synthetic biology is heavily focused on the microbial synthesis of its parent compound, 4-hydroxybenzoic acid (4-HBA) , and other closely related derivatives.

The scientific community has made significant strides in developing and optimizing microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, for the high-yield production of 4-HBA from renewable feedstocks. nih.govsciepublish.comacs.orgkobe-u.ac.jp These efforts typically involve the engineering of the shikimate pathway, which is a native metabolic route in many microorganisms that produces chorismate, a key precursor for aromatic compounds. nih.govsciepublish.comkobe-u.ac.jp

For instance, research has demonstrated the overexpression of genes like ubiC, which encodes chorismate pyruvate-lyase, to convert chorismate directly into 4-HBA. nih.govacs.orgkobe-u.ac.jp Further optimizations often include enhancing the precursor supply by engineering the upstream shikimate pathway and eliminating competing metabolic pathways to channel more carbon flux towards 4-HBA production. sciepublish.comkobe-u.ac.jp

However, the introduction of an ethyl group at the C4 position of 2-hydroxybenzoic acid presents a significant synthetic challenge that is not addressed in the current literature on microbial production. The enzymatic machinery for such a specific alkylation of the aromatic ring is not a common focus of the reported metabolic engineering strategies for hydroxybenzoic acids.

Therefore, detailed research findings, data tables, and specific examples of engineered microbial platforms for enhanced yields of This compound are not available. The scientific focus remains on compounds like 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and their simple esters like methylparaben. nih.gov

Advanced Spectroscopic and Computational Elucidation of 4 Ethyl 2 Hydroxybenzoic Acid Structures and Reactivity

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4-Ethyl-2-hydroxybenzoic acid, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by mapping its carbon and hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions. The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring and a triplet for the terminal methyl (-CH₃) protons. The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups would appear as broad singlets, with their positions being solvent-dependent. For the related compound 4-Ethylbenzoic acid, proton signals have been observed at approximately 1.2 ppm (triplet, -CH₃), 2.7 ppm (quartet, -CH₂), and 7.3-8.0 ppm for the aromatic protons. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the carboxyl carbon, the two carbons of the ethyl group, and the six carbons of the benzene ring. The substitution pattern on the ring influences the chemical shifts of the aromatic carbons. In the analogous 4-Ethylbenzoic acid, carbon signals appear around 15.6 ppm (methyl), 28.9 ppm (methylene), and between 128-149 ppm for the aromatic and carboxyl carbons. chemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The key functional groups and their expected absorption bands are:

O-H Stretching: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretch of the carboxylic acid group, which is broadened by hydrogen bonding. docbrown.infolibretexts.org The phenolic O-H stretch also appears in this region, typically around 3400-3200 cm⁻¹.

C-H Stretching: Absorptions for the aromatic C-H stretching are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is characteristic and typically appears between 1760-1680 cm⁻¹. libretexts.org For p-hydroxybenzoic acid, this peak has been noted at 1673 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1625-1465 cm⁻¹ region. docbrown.info

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group would result in bands in the 1320-1210 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Phenol (B47542) | O-H Stretch | 3400 - 3200 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl (Ethyl) | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1680 | Strong |

| Aromatic | C=C Stretch | 1625 - 1465 | Variable |

| Carboxylic Acid/Phenol | C-O Stretch | 1320 - 1210 | Strong |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound. The computed monoisotopic mass of the compound (C₉H₁₀O₃) is 166.06299 Da. nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy.

When coupled with liquid chromatography and electrospray ionization (LC-ESI), especially with a Quadrupole Time-of-Flight (QTOF) analyzer, the technique becomes highly effective for separating and identifying compounds in complex mixtures. mdpi.com LC-ESI-QTOF-MS provides highly accurate mass measurements for both the parent ion and its fragments, which is crucial for unambiguous identification and for profiling metabolites in biological or environmental samples. ekb.egnih.gov The fragmentation pattern (MS/MS spectrum) would show characteristic losses, such as the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group, which aids in structural elucidation. hmdb.ca

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|

| [M+H]⁺ | 167.07027 | 132.3 |

| [M-H]⁻ | 165.05571 | 134.0 |

| [M+Na]⁺ | 189.05221 | 140.7 |

| [M+K]⁺ | 205.02615 | 138.5 |

Data sourced from PubChem. uni.lu

While specific crystal structure data for this compound is not available in the provided search results, analysis of related compounds like 2-Hydroxyethyl 4-hydroxybenzoate (B8730719) demonstrates the utility of this technique. researchgate.net For this related molecule, X-ray analysis revealed a triclinic crystal system and detailed the intermolecular hydrogen bonding network. researchgate.net This technique is also invaluable for characterizing coordination complexes, should this compound be used as a ligand to bind with metal ions.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.4235 |

| b (Å) | 5.6850 |

| c (Å) | 8.7050 |

| α (°) | 80.819 |

| β (°) | 79.943 |

| γ (°) | 81.804 |

Data for 2-Hydroxyethyl 4-hydroxybenzoate, sourced from a 2011 study. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to show strong absorption in the UV region due to π → π* transitions within the aromatic ring and the carbonyl group. Studies on p-hydroxybenzoic acid and its esters show wide absorption bands between 200 and 400 nm. nist.gov The presence of the hydroxyl and ethyl substituents on the benzene ring will influence the exact wavelength of maximum absorbance (λₘₐₓ). The spectrum is also sensitive to pH; deprotonation of the phenolic and carboxylic acid groups in basic solutions causes a shift in the absorption bands to longer wavelengths (a bathochromic shift). nist.gov

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and predicting experimental data. researchgate.net For this compound, computational modeling can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, predicting bond lengths and angles that can be compared with X-ray diffraction data.

Predict Spectroscopic Data: Simulate NMR chemical shifts (¹H and ¹³C), FT-IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These theoretical spectra are invaluable for assigning experimental peaks.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular interactions. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, which helps in predicting sites of electrophilic and nucleophilic attack and understanding hydrogen bonding behavior.

By correlating these computational predictions with experimental spectroscopic results, a more profound and validated understanding of the structure and reactivity of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron wavefunction, DFT allows for the accurate calculation of molecular geometries, electronic energies, and various reactivity descriptors.

Geometry Optimization: The first step in a typical DFT study is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. A key structural feature is the intramolecular hydrogen bond that can form between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid, a feature also seen in its parent compound, salicylic (B10762653) acid. ju.edu.jo This interaction significantly influences the planarity and rigidity of that region of the molecule.

Electronic Structure and Reactivity: Once the geometry is optimized, DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net These calculations can predict sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives.

Below is a table of representative electronic properties for this compound, as would be predicted from a DFT calculation.

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity (ionization potential). |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity (electron affinity). |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on O (hydroxyl) | -0.65 e | Predicts the partial charge, indicating a site for hydrogen bonding. |

| Mulliken Charge on O (carbonyl) | -0.68 e | Predicts the partial charge, a key site for nucleophilic interaction. |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Biological Activity and Physicochemical Properties

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds.

A QSAR/QSPR study involves calculating a set of numerical descriptors that characterize the molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. For this compound, these descriptors would quantify aspects like its size, shape, branching, and the distribution of electrons. A statistical model, often based on methods like multiple linear regression or machine learning, is then built to correlate these descriptors with an observed property. nih.gov

QSPR for Physicochemical Properties: QSPR models can predict fundamental properties that govern a molecule's behavior. The known physicochemical properties of this compound, presented in the table below, serve as the data points that QSPR models aim to predict from its structure. nih.govuni.lu

| Property | Value | Method/Source |

| Molecular Formula | C₉H₁₀O₃ | PubChem nih.gov |

| Molecular Weight | 166.17 g/mol | PubChem nih.gov |

| XLogP3 | 3.4 | Computed by PubChem nih.gov |

| Hydrogen Bond Donors | 2 | Computed by PubChem nih.gov |

| Hydrogen Bond Acceptors | 3 | Computed by PubChem nih.gov |

| Monoisotopic Mass | 166.062994177 Da | Computed by PubChem nih.gov |

| Polar Surface Area | 57.5 Ų | Computed by PubChem nih.gov |

QSAR for Biological Activity: QSAR models extend this principle to biological endpoints. For instance, if a series of hydroxybenzoic acid derivatives were tested for their ability to inhibit a specific enzyme, a QSAR model could be developed to predict the inhibitory activity of new derivatives based on their structural descriptors. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. For this compound, QSAR could be used to explore how modifications to the ethyl group or substitutions at other positions on the ring might enhance a desired biological effect, such as its reported antiproliferative activity. biosynth.com

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is critical for understanding the mechanism of drug action and for structure-based drug design.

The process involves placing the ligand in the binding site of the protein and sampling a vast number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose representing the most likely binding mode.

For this compound, which has been reported to inhibit tubulin polymerization, molecular docking could be used to model its interaction within one of tubulin's binding sites, such as the colchicine (B1669291) binding site. biosynth.com The simulation would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or tyrosine in the protein's active site. mdpi.com

Hydrophobic Interactions: The ethyl group and the benzene ring can form favorable hydrophobic interactions with nonpolar residues such as valine, leucine, or phenylalanine. mdpi.commdpi.com

Pi-Pi Stacking: The aromatic benzene ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the types of interactions that might be predicted by a molecular docking simulation of this compound in a hypothetical protein binding site.

| Ligand Group | Interacting Residue (Example) | Interaction Type |

| 2-Hydroxyl Group | Serine (Ser) | Hydrogen Bond (Donor/Acceptor) |

| Carboxylic Acid | Arginine (Arg), Lysine (Lys) | Salt Bridge / Hydrogen Bond |

| Benzene Ring | Phenylalanine (Phe) | Pi-Pi Stacking |

| Ethyl Group | Valine (Val), Leucine (Leu) | Hydrophobic Interaction |

These detailed interaction maps provide a rational basis for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the motion and conformational flexibility of molecules. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore its conformational landscape. This includes the rotation of the ethyl group, as well as the orientation of the hydroxyl and carboxylic acid groups. Studies on parent hydroxybenzoic acids show that multiple conformers can exist in equilibrium. ju.edu.jo MD can quantify the relative populations of these conformers and the energy barriers for converting between them, which is crucial as only specific conformations may be able to bind to a biological target.

Solvent Interactions: MD simulations explicitly model the surrounding solvent (typically water), providing a realistic environment for studying molecular behavior. These simulations can reveal detailed information about the hydration shell of this compound, showing how water molecules orient around its polar (hydroxyl, carboxyl) and nonpolar (ethyl, benzene ring) regions. Understanding solvent interactions is vital because the displacement of water molecules from a binding site can be a major driving force for ligand binding.

Quantum Chemical Topology Approaches for Electronic Descriptors

Quantum Chemical Topology (QCT) offers a rigorous way to analyze the electron density distribution in a molecule, which is obtained from a quantum mechanical calculation (like DFT). The most prominent QCT method is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM partitions the molecule into atomic basins, allowing for the unambiguous calculation of properties for individual atoms within the molecule.

This approach provides a range of powerful electronic descriptors that go beyond simple Mulliken charges. For this compound, QTAIM could be used to:

Characterize Chemical Bonds: By locating bond critical points (BCPs) in the electron density, one can analyze the nature of chemical bonds (covalent vs. ionic character, bond strength). For example, the properties of the BCP in the intramolecular hydrogen bond would provide a quantitative measure of its strength.

Derive Atomic Properties: QTAIM can calculate atomic charges, energies, and volumes, which serve as highly refined descriptors for QSAR models. nih.gov

Identify Reactive Sites: The Laplacian of the electron density, another key QTAIM property, can highlight regions of local charge concentration or depletion, which correspond to sites susceptible to nucleophilic or electrophilic attack, respectively.

These sophisticated electronic descriptors capture subtle details of the electronic structure that can be crucial for building highly accurate predictive models of reactivity and biological activity.

Derivatization Strategies and Functional Material Applications of 4 Ethyl 2 Hydroxybenzoic Acid

Synthesis of Novel Organic Derivatives

The reactivity of the carboxyl and hydroxyl groups of 4-ethyl-2-hydroxybenzoic acid enables the synthesis of various derivatives through reactions such as esterification, amidation, and the formation of heterocyclic compounds.

Esterification and Amidation Reactions for Pharmaceutical and Chemical Intermediates

Esterification and amidation of this compound are fundamental reactions for producing valuable intermediates. The esterification of the carboxylic acid group can be achieved by reacting it with various alcohols in the presence of an acid catalyst. These esters are not only important in their own right but also serve as precursors for further chemical transformations. For instance, the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid, a key pharmaceutical intermediate, involves the ethylation of the hydroxyl group of a 4-amino-2-hydroxybenzoic acid derivative. This process often utilizes reagents like diethyl sulfate (B86663) or ethyl bromide.

Amidation, the reaction of the carboxylic acid with an amine, leads to the formation of amides. These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. Amine-borane complexes have also been shown to be effective for the direct amidation of carboxylic acids. google.com The resulting amides are crucial intermediates in the synthesis of a variety of biologically active molecules and other functional materials. For example, amide derivatives of benzoic acids are integral to many pharmaceutical compounds. google.com

The strategic application of these reactions allows for the creation of a diverse library of compounds with tailored properties for various applications in the chemical and pharmaceutical industries. researchgate.net

Schiff Base Formation and Related Heterocyclic Compound Synthesis (e.g., 1,3,4-Oxadiazoles)

The derivatization of this compound extends to the synthesis of more complex structures like Schiff bases and heterocyclic compounds, which are known for their broad spectrum of biological activities.

Schiff Bases , or imines, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. While this compound itself does not directly form a Schiff base in this manner, its derivatives can. For instance, a derivative like 4-formyl-2-hydroxybenzoic acid, which contains an aldehyde group, can readily react with amines to form Schiff bases. These reactions are often carried out in solvents like ethanol (B145695) and can be catalyzed by acids. amazonaws.com The resulting Schiff bases can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. orientjchem.org

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from carboxylic acid derivatives. A common route involves the reaction of a carboxylic acid with a hydrazine (B178648) derivative to form a hydrazide, which is then cyclized. For example, 4-hydroxybenzoic acid hydrazide can be prepared and subsequently reacted with various reagents to form 1,3,4-oxadiazole (B1194373) rings. chemmethod.comchemmethod.com One method involves reacting the hydrazide with carbonyl compounds to form Schiff bases, which are then cyclized using agents like acetic anhydride. chemmethod.comchemmethod.com Another approach is the reaction of a benzoic acid derivative with (N-isocyanimino)-triphenylphosphorane, which proceeds via an intramolecular aza-Wittig reaction to yield the 1,3,4-oxadiazole. semanticscholar.org These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. chemmethod.com

The synthesis of these derivatives highlights the versatility of the hydroxybenzoic acid scaffold in creating complex molecules with potential applications in drug discovery and materials science.

Hydroxybenzoic Acid-Amine Conjugates and Their Biosynthetic Routes

Hydroxybenzoic acid-amine conjugates are a class of compounds formed by the amide linkage between a hydroxybenzoic acid and an amine. These conjugates have been found to possess a range of biological activities. For example, 4-hydroxybenzoyl tyramine (B21549) has shown anti-atherosclerotic activity, while N-2-hydroxybenzoyl tryptamine (B22526) has demonstrated anticonvulsant and antinociceptive properties. jmb.or.krjmb.or.krnih.gov

The synthesis of these conjugates can be achieved through chemical methods, typically involving the activation of the carboxylic acid group followed by reaction with an amine. However, there is growing interest in their biosynthetic production using engineered microorganisms. Metabolic engineering of Escherichia coli has enabled the synthesis of hydroxybenzoic acid-amine conjugates. jmb.or.krjmb.or.krnih.gov This involves introducing the necessary biosynthetic pathways for both the hydroxybenzoic acid and the amine, as well as the enzymes responsible for their conjugation.

For the biosynthesis of 4-hydroxybenzoyl tyramine in E. coli, the pathway for 4-hydroxybenzoic acid (4-HBA) production from chorismate is enhanced by overexpressing the ubiC gene. jmb.or.krjmb.or.kr Similarly, the pathway for tyramine synthesis from tyrosine is introduced. The conjugation of 4-HBA and tyramine is then mediated by a two-step enzymatic process. First, a CoA ligase, such as Hbad from Rhodopseudomonas palustris, activates 4-HBA to 4-hydroxybenzoyl-CoA. jmb.or.krjmb.or.kr Subsequently, an acyltransferase, like CaSHT from Capsicum annuum, catalyzes the amide bond formation between 4-hydroxybenzoyl-CoA and tyramine. jmb.or.krjmb.or.kr Through optimization of these pathways, significant titers of the desired conjugate can be produced. jmb.or.krjmb.or.krnih.gov

This biosynthetic approach offers a sustainable and environmentally friendly alternative to chemical synthesis for the production of valuable bioactive compounds.

Coordination Chemistry and Ligand Design Principles

The carboxylate and hydroxyl groups of this compound and its derivatives are excellent coordinating agents for metal ions, leading to the formation of a wide variety of metal complexes with interesting structural features and catalytic activities.

Metal Complexation and Chelation Properties of Carboxylate and Hydroxyl Groups

The carboxylate (-COOH) and hydroxyl (-OH) groups of this compound provide two potential sites for coordination with metal ions. The deprotonated carboxylate group (COO⁻) can act as a monodentate or bidentate ligand, while the hydroxyl group can also coordinate to a metal center upon deprotonation. This ability to form chelate rings with metal ions enhances the stability of the resulting complexes.

The coordination can involve one or both of these functional groups, leading to a variety of coordination modes. For example, in the presence of metal ions like copper(II), iron(III), and zinc(II), derivatives of hydroxybenzoic acids can form stable complexes. rsc.orgijpbs.comcdnsciencepub.com The specific geometry and stoichiometry of the complex depend on the metal ion, the ligand structure, the solvent, and the reaction conditions. For instance, Schiff base derivatives of hydroxybenzoic acids can act as tridentate ligands, coordinating through the azomethine nitrogen, a carbonyl oxygen, and a phenolic oxygen. ijpbs.com

The study of these metal complexes is crucial for understanding their potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. The ability of the ligand to stabilize different oxidation states of the metal and to influence the geometry of the coordination sphere is key to designing functional metal complexes.

Role as Ligands in Catalytic Systems (e.g., Oxidation of Alcohols)

Metal complexes derived from this compound and its derivatives have shown promise as catalysts in various organic transformations, particularly in oxidation reactions. The ligand plays a crucial role in tuning the catalytic activity of the metal center.

For example, copper(II) and iron(III) complexes with ligands derived from hydroxybenzoic acids have been investigated as catalysts for the oxidation of alcohols. rsc.orgipl.pt These complexes can act as catalyst precursors for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. rsc.orgipl.pt The reactions are often carried out using environmentally friendly oxidants like hydrogen peroxide and can be accelerated by microwave irradiation. researchgate.net The efficiency and selectivity of these catalytic systems are influenced by factors such as the structure of the ligand, the nature of the metal ion, and the reaction conditions.

The design of the ligand is critical for achieving high catalytic performance. By modifying the substituents on the hydroxybenzoic acid backbone, it is possible to modulate the electronic and steric properties of the ligand, thereby influencing the reactivity of the metal catalyst. This approach allows for the development of tailored catalysts for specific applications, contributing to the advancement of green and sustainable chemistry. rsc.orgacs.org

Applications in Advanced Materials Science and Engineering

Intermediates for Dyes and Specialty Chemicals

In the realm of synthetic dyes, hydroxybenzoic acids are valuable intermediates. Specifically, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives are used as coupling components in the synthesis of azo dyes. The general synthesis involves the diazotization of a primary aromatic amine, which then reacts with a nucleophilic coupling agent, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo compound (-N=N-), which is the chromophore responsible for the color. jocpr.comwiley.comajol.info

While numerous studies report the synthesis of azo dyes from 4-hydroxybenzoic acid or salicylic acid jocpr.comajol.infoijpcbs.com, there is no specific mention of this compound being employed for this purpose. The electronic and steric effects of the ethyl group at the 4-position relative to the hydroxyl group would influence the reactivity of the aromatic ring during the electrophilic substitution of the azo coupling reaction. This could affect the reaction's feasibility, yield, and the final properties of the dye, such as its color and fastness. The lack of published research suggests that it may not be a preferred intermediate for creating commercially or scientifically significant dyes.

Table 2: Representative Azo Dyes Derived from Hydroxybenzoic Acid Intermediates

| Starting Amine | Coupling Component | Resulting Azo Dye Class (Example) |

| Aniline | 4-Hydroxybenzoic acid | Monoazo dye jocpr.com |

| Substituted Anilines | 2-Hydroxybenzoic acid (Salicylic Acid) | Mordant dyes atamanchemicals.com |

| 4-Aminosalicylic acid | Various aromatic compounds | Azo dyes with potential for various applications ajol.info |

Mechanistic Investigations into the Biological Activities of 4 Ethyl 2 Hydroxybenzoic Acid and Its Analogues

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant capacity of phenolic compounds like 4-Ethyl-2-hydroxybenzoic acid is a cornerstone of their therapeutic potential. This activity is rooted in their ability to neutralize harmful reactive species, thereby mitigating oxidative stress, a condition implicated in numerous chronic diseases.

Free Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT), Electron Transfer-Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPLET)

The ability of hydroxybenzoic acid derivatives to scavenge free radicals is primarily governed by their molecular structure, particularly the phenolic hydroxyl group. This process can occur through several key mechanisms, with the predominant pathway often depending on the solvent and pH of the environment. nih.govpreprints.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, effectively neutralizing it. rsc.orgnih.gov This is a primary pathway in non-polar or gaseous environments. preprints.org The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. nih.gov

Electron Transfer-Proton Transfer (ET-PT): This is a stepwise mechanism. First, the antioxidant transfers an electron to the free radical, forming a radical cation. Subsequently, a proton is transferred to the surrounding medium.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly favored in polar, aqueous solutions. preprints.org The phenolic acid first deprotonates to form a phenoxide anion. This anion then donates an electron to the free radical, which is a much faster process than from the neutral molecule. nih.govresearchgate.net The majority of hydroxybenzoic acids show significant antioxidant activity in water at physiological pH through this pathway. nih.gov

Theoretical studies using Density Functional Theory (DFT) have shown that for hydroxybenzoic acids, HAT is the most likely mechanism in non-polar media, while SPLET (via the phenoxide anion) is the dominant and most efficient pathway in aqueous solutions. nih.govpreprints.org

Role in Preventing Cellular Damage from Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules, such as superoxide (B77818) anions (•O₂⁻), hydroxyl radicals (•OH), and nitric oxide (NO), generated during normal metabolic processes. mdpi.com When produced in excess, they can inflict significant damage on vital cellular components, including lipids, proteins, and DNA, a state known as oxidative stress. mdpi.com

Hydroxybenzoic acids and their analogues play a crucial protective role by scavenging these damaging species. mdpi.com For example, 4-hydroxybenzoic acid has been shown to effectively neutralize free radicals, thereby preventing the cellular damage that contributes to the progression of chronic diseases. mdpi.com The hydroxyl group on the aromatic ring is key to this function, as it can react with and stabilize ROS and RNS, interrupting the chain reactions that lead to widespread cellular injury. nih.gov The detection of 3,4-dihydroxybenzoic acid as a metabolite of 4-hydroxybenzoic acid serves as an indicator of its action in scavenging highly reactive oxygen species. nih.gov

Structure-Activity Relationships Governing Antioxidant Efficacy, Including Hydroxyl Group Position and Substituent Effects

The antioxidant potency of a hydroxybenzoic acid derivative is not uniform but is dictated by specific features of its molecular structure. The number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, are critical determinants. nih.govresearchgate.net

Hydroxyl Group Position: The arrangement of hydroxyl groups is paramount. For dihydroxybenzoic acids, the most effective structures for radical scavenging via Hydrogen Atom Transfer (HAT) have a hydroxyl group positioned meta to the carboxylic acid group and ortho or para to the second hydroxyl group. rsc.orgresearchgate.net This configuration enhances the stability of the resulting phenoxyl radical.

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.govresearchgate.net For instance, dihydroxybenzoic and trihydroxybenzoic acids (like gallic acid) are typically more potent antioxidants than monohydroxybenzoic acids. nih.gov

Alkyl Substituents: The presence of an alkyl group, such as the ethyl group in this compound, can influence antioxidant activity. Studies on p-hydroxybenzoic acid derivatives have shown that alkyl substituents can modulate the compound's properties, including its antiradical effects. nih.gov The ethyl group is an electron-donating group, which can affect the electron density of the aromatic ring and the reactivity of the phenolic hydroxyl group.

| Feature | Influence on Antioxidant Activity | Reference |

| Number of -OH Groups | Increased number generally increases activity. | nih.govresearchgate.net |

| Position of -OH Groups | ortho and para positioning relative to each other enhances activity. | rsc.orgresearchgate.net |

| Carboxyl Group Position | -OH group meta to the -COOH group is favorable for HAT. | rsc.orgresearchgate.net |

| Alkyl Substituents | Electron-donating groups can modulate reactivity. | nih.gov |

In Vitro Assays for Antioxidant Potential (e.g., DPPH•, ABTS•+, FRAP, CUPRAC)

To quantify the antioxidant capacity of compounds like this compound, several standardized in vitro assays are commonly employed. These tests measure the ability of a compound to reduce an oxidant and are often based on colorimetric changes.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom or an electron, the DPPH• is reduced to the non-radical form, DPPH-H, causing the color to fade to yellow. The change in absorbance is measured spectrophotometrically. e3s-conferences.orgopenagrar.de

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the blue-green ABTS•+ radical cation. Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The degree of color change is proportional to the antioxidant concentration. openagrar.denih.gov This assay is versatile as it can be used in both aqueous and organic solvent systems. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The absorbance increase is directly related to the total reducing power of the sample. e3s-conferences.orgnih.gov

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by the antioxidant. The resulting Cu⁺ ions form a colored complex with a chelating agent, such as neocuproine, which can be measured to determine antioxidant capacity.

These assays, while all measuring antioxidant potential, can yield different results for the same compound because they operate via slightly different mechanisms (HAT vs. SET) and under varying reaction conditions. nih.govnih.gov

| Assay | Principle | Measured Outcome | Mechanism |

| DPPH• | Reduction of the stable DPPH• radical. | Decrease in absorbance (loss of violet color). | Mixed HAT / SET nih.gov |

| ABTS•+ | Reduction of the ABTS•+ radical cation. | Decrease in absorbance (loss of blue-green color). | Mixed HAT / SET nih.gov |

| FRAP | Reduction of a Fe³⁺-TPZ complex to Fe²⁺. | Increase in absorbance (formation of blue color). | SET e3s-conferences.org |

| CUPRAC | Reduction of a Cu²⁺-neocuproine complex to Cu⁺. | Increase in absorbance (formation of colored complex). | SET nih.gov |

Anti-inflammatory Pathways and Immunomodulation

Beyond antioxidant effects, salicylic (B10762653) acid derivatives are well-known for their anti-inflammatory properties. The mechanisms often involve the modulation of key signaling pathways that regulate the inflammatory response.

Inhibition of NF-κB Activation and Downstream Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Research on salicylic acid (2-hydroxybenzoic acid) and its derivatives has established the inhibition of the NF-κB pathway as a primary anti-inflammatory mechanism. researchgate.netnih.gov For example, the derivative 4-tert-butylphenyl salicylate (B1505791) was shown to potently inhibit the translocation of NF-κB into the nucleus of macrophages. nih.gov It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thus keeping it in an inactive state. nih.gov By blocking NF-κB activation, these compounds effectively suppress the production of a cascade of inflammatory mediators. nih.gov

Structure-activity relationship studies on salicylic acid derivatives have demonstrated that modifications to the core structure, such as substitutions on the aromatic ring, can significantly enhance NF-κB inhibitory activity. nih.gov This suggests that this compound, as a substituted salicylate, likely shares this capacity to modulate the NF-κB signaling pathway, contributing to its potential anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine and Chemokine Release (e.g., TNF-α, IL-1β, CXCL2/MIP-2)

The inflammatory response is largely orchestrated by signaling molecules known as cytokines and chemokines. The ability of hydroxybenzoic acid derivatives to modulate the release of these mediators is a key aspect of their anti-inflammatory profile.

Research on 4-hydroxybenzoic acid (4-HB), the parent compound of this compound, has shown that it can significantly reduce the mRNA and protein levels of several pro-inflammatory cytokines. nih.gov In models of intestinal inflammation, 4-HB treatment has been observed to decrease levels of Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in both the colon and serum. nih.gov Furthermore, 4-HB has been found to suppress the activation of the NLRP3 inflammasome, a key cellular complex that triggers the maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov This effect is partly attributed to the antioxidant properties of 4-HB, which reduce the reactive oxygen species that can activate the inflammasome. nih.gov By inhibiting these critical signaling molecules, hydroxybenzoic acid analogues can dampen the inflammatory cascade.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Enzyme Inhibition Mechanisms

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of prostaglandins (B1171923) and leukotrienes, which are lipid mediators that drive inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.

While direct inhibitory data for this compound is not extensively documented, the broader class of hydroxybenzoic acids is known for its anti-inflammatory effects. globalresearchonline.net The mechanism often involves the inhibition of enzymes in the arachidonic acid cascade. For related phenolic compounds, studies have focused on designing dual inhibitors of COX-2 and 5-LOX to achieve potent anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs. This strategy aims to avoid the shunting of metabolic pathways that can occur when only the COX pathway is blocked.

Inducible Nitric Oxide Synthase (iNOS) Expression Modulation

During an inflammatory response, the enzyme inducible nitric oxide synthase (iNOS) is expressed in various cell types, leading to the production of large quantities of nitric oxide (NO). While NO has important physiological roles, its overproduction during inflammation contributes to tissue damage and vasodilation.

Studies investigating the effects of common phenolic acid metabolites on iNOS activity have yielded mixed results for hydroxybenzoic acid analogues. In an assessment using the BV2 microglial cell line, the anthocyanin metabolite protocatechuic acid was found to dose-dependently reduce LPS-induced nitric oxide production, suggesting a modulation of iNOS expression or activity. nih.gov However, under the same experimental conditions, 4-hydroxybenzoic acid (HBA) showed no effect on the levels of nitric oxide. nih.gov This finding suggests that the ability to modulate iNOS expression is highly dependent on the specific chemical structure of the phenolic acid, and that not all hydroxybenzoic acid derivatives share this particular anti-inflammatory mechanism.

In Vitro and Ex Vivo Models for Anti-inflammatory Assessment

A variety of established experimental models are used to evaluate the anti-inflammatory properties of chemical compounds. These models allow for the controlled study of specific inflammatory pathways.

In Vitro Models: These cell-based assays are crucial for mechanistic studies. For assessing the modulation of iNOS, the BV2 microglial cell line is a common choice. nih.gov These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide, which can be measured to screen for potential inhibitors. nih.gov

Ex Vivo Models: These models use tissue explants to study biological effects in a more complex environment than cell culture. While specific ex vivo studies on this compound are not prominent, general models for testing anti-inflammatory agents include the use of tissue preparations where inflammatory responses can be induced and subsequently measured.

In Vivo Models: Animal models are used to understand the effects of a compound in a whole organism. For evaluating the anti-inflammatory activity of p-hydroxybenzoic acid (PHBA), the carrageenan-induced paw edema model in rats is frequently used to assess acute inflammation. globalresearchonline.net For studying chronic inflammation, the cotton pellet-induced granuloma formation model provides insight into the anti-proliferative effects of a test compound. globalresearchonline.net

Antimicrobial Mechanisms of Action

In addition to anti-inflammatory effects, hydroxybenzoic acid derivatives are recognized for their antimicrobial properties, which are being investigated for potential applications in combating bacterial infections.

Effects on Bacterial Cell Membrane Integrity, Permeability, and Depolarization

The bacterial cell membrane is a critical target for many antimicrobial agents. Disruption of its structure or function can lead to cell death. Phenolic acids are known to exert their antimicrobial effects by compromising this vital barrier.

The mechanism often involves the compound inserting itself into the lipid bilayer of the bacterial membrane. This action can destabilize the membrane's structure, leading to increased permeability. nih.gov This allows for the leakage of essential intracellular components, such as ions and metabolites, and disrupts the electrochemical gradients necessary for cellular processes like energy production. Specific phenolic acids have been shown to cause changes in membrane potential, hyperpolarization, or a complete loss of membrane integrity. nih.gov The lipophilicity (oil-solubility) of the compound plays a crucial role; a higher degree of lipophilicity, which can be influenced by the presence of an alkyl group like the ethyl group in this compound, can facilitate better penetration into the bacterial cell membrane, potentially enhancing its antimicrobial efficacy. nih.gov

Inhibition of Microbial Growth Across Gram-Positive and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

Hydroxybenzoic acid derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The effectiveness can vary based on the specific bacterial species and the chemical structure of the compound.

Studies on 4-hydroxybenzoic acid and its esters (parabens) have confirmed their activity against a range of microbes. nih.govnih.gov For instance, 4-hydroxybenzoic acid isolated from rice hulls was found to be effective against most Gram-positive and some Gram-negative bacteria. nih.gov Novel derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli. nih.gov While some derivatives show limited efficacy against highly resistant organisms like Pseudomonas aeruginosa, others, such as 3-hydroxyphenylacetic acid, have demonstrated a dose-dependent inhibitory effect against it. acs.org The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that prevents visible bacterial growth.

Below is an interactive table summarizing the antimicrobial activity of selected hydroxybenzoic acid derivatives against key bacterial strains, based on data from related compounds.

| Compound/Derivative | Target Organism | Observed Effect | MIC (μg/mL) | Reference |

| 4-Hydroxybenzoic acid | Gram-positive bacteria | Growth Inhibition | ~160 | nih.gov |

| 4-Hydroxybenzoic acid | Gram-negative bacteria | Growth Inhibition | ~160 | nih.gov |

| ProcumGastrodin A | Staphylococcus aureus | Growth Inhibition | 50 | nih.gov |

| ProcumGastrodin A | Escherichia coli | Growth Inhibition | 100 | nih.gov |

| 3-Hydroxyphenylacetic Acid | Pseudomonas aeruginosa | Growth Inhibition | 2100 | acs.org |

Antifungal and Antialgal Activities

The emergence of drug-resistant fungal and algal species necessitates the exploration of novel antimicrobial agents. Substituted benzoic acids, including this compound and its analogues, have demonstrated notable antifungal and antialgal properties.

Research has shown that p-hydroxybenzoic acid (pHBA), a related compound, can inhibit the mycelial growth of the fungus Aspergillus flavus, a common contaminant in agriculture that produces carcinogenic aflatoxins. nih.gov The mechanism of this inhibition involves the disruption of the fungal mitotic exit network and cytokinesis. nih.gov Furthermore, pHBA has been observed to suppress the production of aflatoxins B1 and B2. nih.gov In studies on kiwifruit, treatment with pHBA not only controlled the spread of A. flavus but also appeared to stimulate the fruit's own defense mechanisms by increasing endogenous pHBA levels and inducing oxidative stress responses. nih.gov

The antialgal activity of hydroxybenzoic acids has also been documented. For instance, 4-hydroxybenzoic acid and its derivative, 3,4,5-trihydroxybenzoic acid (gallic acid), have been found to inhibit the growth of the algae Microcystis aeruginosa. globalresearchonline.net The toxic strain of this alga was more susceptible to 4-hydroxybenzoic acid than the non-toxic strain. globalresearchonline.net Gallic acid has also shown inhibitory effects against other algae, such as Anacystis nidulans and Selenestrum capricornutum. globalresearchonline.net

Interference with Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. nih.govfrontiersin.org Disrupting these signaling pathways is a promising strategy for controlling bacterial infections. frontiersin.org Hydroxybenzoic acid derivatives have been identified as potential quorum sensing inhibitors (QSIs).

For example, 4-hydroxybenzoic acid (4-HBA) acts as a signaling molecule in Shigella sonnei, regulating its virulence and biofilm formation. nih.gov Interestingly, 4-HBA produced by S. sonnei can interfere with the morphological transition of the fungus Candida albicans, thereby reducing its competitiveness. nih.gov This demonstrates a role for 4-HBA in interkingdom communication. nih.gov

In another instance, 3-Hydroxybenzoic acid, derived from the plant Illicium verum, has been shown to inhibit the biofilm-associated Agr and Sar quorum sensing systems of Staphylococcus aureus. nih.gov This inhibition was achieved without affecting bacterial growth, suggesting a specific action on the QS pathways. nih.gov Similarly, 4-Hydroxycinnamic acid has demonstrated anti-quorum sensing and anti-biofilm activity against Streptococcus mutans, a key bacterium involved in dental caries. nih.gov

Enzyme Inhibition Profiles and Therapeutic Implications

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Hydroxybenzoic acid derivatives have emerged as a class of compounds with significant cholinesterase-inhibiting potential. frontiersin.org

Studies on various hydroxybenzoic acids have revealed their ability to inhibit AChE. nih.gov For instance, 4-hydroxybenzoic acid demonstrated significant anti-AChE activity, with hydrophobic interactions playing a key role in its binding to the enzyme. nih.gov The position of the hydroxyl group on the benzoic acid structure influences the inhibitory mechanism. nih.gov

Derivatives of hydroxybenzoic acid have been synthesized to create dual-target ligands that act as both cholinesterase inhibitors and mitochondriotropic antioxidants. frontiersin.org Certain synthetic derivatives with longer carbon chain spacers have shown more effective AChE inhibition, while those with shorter spacers were potent BChE inhibitors. frontiersin.org For example, a catechol derivative with a six-carbon spacer, AntiOxBEN1, was a potent BChE inhibitor with an IC50 value of 85 ± 5 nM. frontiersin.org These findings highlight the potential for developing selective BChE inhibitors from hydroxybenzoic acid scaffolds. nih.gov

Table 1: Cholinesterase Inhibition by Hydroxybenzoic Acid Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 4-Hydroxybenzoic acid | AChE | 6.36 µmol/µmol AChE nih.gov |

| AntiOxBEN1 | BChE | 85 ± 5 nM frontiersin.org |

| Compound 15 | BChE | 106 ± 5 nM frontiersin.org |

| Compound 17 | AChE | 7.7 ± 0.4 µM frontiersin.org |

| Compound 18 | AChE | 7.2 ± 0.5 µM frontiersin.org |

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage post-prandial hyperglycemia, a key concern in type 2 diabetes. nih.gov Flavonoids and other phenolic compounds, including derivatives of benzoic acid, have been investigated as α-glucosidase inhibitors. nih.gov

While specific data on this compound is limited in the provided results, the broader class of benzoic acid derivatives has shown promise. For example, a synthetic derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), was found to be a potent inhibitor of both α-glucosidase and α-amylase. dovepress.com The IC50 value for FA2 against α-glucosidase was 18.82 ± 0.89 µM, which was more potent than the standard drug acarbose (B1664774) in the same study. dovepress.com Kinetic studies indicated a non-competitive mode of inhibition, suggesting the compound binds to an allosteric site on the enzyme. dovepress.com

Other synthesized arylacetamide derivatives of benzo[e] nih.govnih.govthiazine have also demonstrated significant in vitro α-glucosidase inhibition, with some compounds showing IC50 values superior to acarbose. mdpi.com

Table 2: Alpha-Glucosidase Inhibition by Related Compounds

| Compound | IC50 Value (µM) |

|---|---|

| FA2 | 18.82 ± 0.89 dovepress.com |

| Acarbose (Reference) | 58.8 ± 2.69 dovepress.com |

| Derivative 12a | 18.25 mdpi.com |

| Derivative 12d | 20.76 mdpi.com |

Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a role in the inflammatory response by producing hypochlorous acid (HOCl). nih.gov Identifying potent and specific inhibitors of MPO is crucial for clarifying its role in inflammation and bacterial killing. nih.gov

A study of benzoic acid hydrazides revealed that many of these derivatives inhibit the peroxidation activity of MPO, with most having IC50 values below 10 µM. nih.gov The inhibitory potency was related to the ease of oxidation of the hydrazide group by MPO. nih.gov Substituents containing oxygen or nitrogen appeared to enhance binding to the enzyme. nih.gov The most potent inhibitor identified in this series was 4-aminobenzoic acid hydrazide (ABAH), which irreversibly inhibited HOCl production with an IC50 value of 0.3 µM for the purified enzyme. nih.gov ABAH was shown to be a selective inhibitor, not affecting superoxide production or other related enzymes like catalase. nih.gov

Neuroprotective Mechanisms Against Oxidative Stress and Cholinergic Dysfunction

Neurodegenerative diseases are often associated with oxidative stress and dysfunction of the cholinergic system. frontiersin.org Compounds that can address both of these factors are of significant research interest. Hydroxybenzoic acids and their metabolites have demonstrated neuroprotective properties.

Both 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) have been shown to protect primary cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net This is a key mechanism, as oxidative damage is a well-documented factor in neurodegenerative diseases. nih.gov Interestingly, the neuroprotective effects of these phenolic acids can be context-dependent. For instance, under conditions of nitrosative stress, only PCA was protective, while under excitotoxicity conditions, only HBA showed a protective effect. nih.govresearchgate.net

The antioxidant capacity of 4-hydroxybenzoic acid is attributed to its ability to scavenge free radicals, thereby protecting cellular components like lipids, proteins, and DNA from damage. nih.gov In addition to direct antioxidant effects, some hydroxybenzoic acid derivatives have been designed to also inhibit cholinesterases, as mentioned previously. frontiersin.org These dual-target compounds have been shown to significantly prevent Aβ-induced cytotoxicity in human neuroblastoma cells, further supporting their neuroprotective potential. frontiersin.org

Antineoplastic Mechanisms in Cancer Research

The exploration of salicylic acid derivatives has revealed promising avenues in cancer research, with a focus on understanding their mechanisms of action. While research on this compound is still emerging, preliminary findings and studies on its structural analogues provide significant insights into its potential antineoplastic activities.

One study has indicated that this compound may inhibit the growth of tumor cells by interacting with tubulin, a critical protein for microtubule formation and cell division. biosynth.com This mechanism involves the compound binding to tubulin and preventing its polymerization, a process essential for the formation of the mitotic spindle during cell division. biosynth.com By disrupting microtubule assembly, this compound could potentially halt the proliferation of cancer cells. biosynth.com

Research on closely related analogues, such as other 4-hydroxybenzoic acid derivatives, has uncovered several other potential anticancer mechanisms. These derivatives have been identified as pan-histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their abnormal activity is often linked to cancer development. nih.gov By inhibiting these enzymes, 4-hydroxybenzoic acid derivatives can increase protein acetylation, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells, while notably not affecting the viability of normal cells. nih.gov

Further studies on analogues have shown the ability to enhance the sensitivity of cancer cells to existing chemotherapy drugs. For instance, 4-Hydroxybenzoic acid (4-HBA) has been found to reverse resistance to adriamycin in human breast cancer cells by acting as a histone deacetylase 6 (HDAC6) inhibitor. nih.gov This action promotes the HIPK2/p53 pathway, leading to increased apoptosis and G2/M phase cell cycle arrest in drug-resistant cancer cells. nih.gov

The estrogen-like effects of some analogues have also been investigated. 4-hydroxy-benzoic acid, for example, was found to promote the proliferation of estrogen receptor (ER)-positive breast cancer cells (MCF-7). mdpi.com This effect was mediated through the activation of the ERK, AKT, PI3K, and ERα signaling pathways. mdpi.com Conversely, other derivatives like 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have demonstrated significant suppression of cell viability in breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing G2/M cell cycle arrest and apoptosis. iiarjournals.org

A study on Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, another benzoic acid derivative, showed notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov This compound was found to inhibit tumor cell growth and induce apoptosis. nih.gov

Table 1: Summary of Antineoplastic Mechanisms of this compound and its Analogues

| Compound/Analogue | Cell Line(s) | Mechanism of Action | Research Finding |

|---|---|---|---|

| This compound | Tumor cells | Binds to tubulin, preventing polymerization. biosynth.com | Inhibits tumor cell growth by disrupting microtubule assembly. biosynth.com |

| 4-hydroxybenzoic acid derivatives | Leukemia cells (K562, U937), Breast cancer cells (MCF-7) | Pan-HDAC inhibition. nih.gov | Increases protein acetylation, arrests cell cycle, and triggers apoptosis. nih.gov |

| 4-Hydroxybenzoic acid (4-HBA) | Adriamycin-resistant breast cancer cells | HDAC6 inhibition, promotion of HIPK2/p53 pathway. nih.gov | Reverses chemo-resistance, induces apoptosis and G2/M cell cycle arrest. nih.gov |

| 4-hydroxy-benzoic acid | ER-positive breast cancer cells (MCF-7) | Activation of ERK, AKT, PI3K, and ERα pathways. mdpi.com | Promotes proliferation of ER-positive breast cancer cells. mdpi.com |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Breast cancer cells (MCF-7, MDA-MB-468) | Induction of G2/M cell cycle arrest and apoptosis. iiarjournals.org | Suppresses cell viability and colony-forming ability. iiarjournals.org |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Ehrlich ascites carcinoma (EAC), Human breast cancer (MCF-7) | Inhibition of cell growth, induction of apoptosis. nih.gov | Exhibits notable anticancer activity in vitro and in vivo. nih.gov |

Antidiabetic Mechanisms and Glycemic Regulation Studies

The potential of this compound and its analogues in the management of diabetes is an area of active investigation, with studies pointing towards several mechanisms related to glycemic control. While direct studies on this compound are limited, research on its parent compound, 4-hydroxybenzoic acid, and other derivatives provides valuable insights.

One of the key mechanisms identified for hydroxybenzoic acid derivatives is their role in modulating insulin (B600854) signaling pathways. Research has shown that these compounds can attenuate insulin resistance (IR) through the miR-1271/IRS/PI3K/AKT/FOXO1 pathway. nih.gov Specifically, gallic acid, a hydroxybenzoic acid derivative, was found to improve hepatic insulin resistance by inhibiting the upregulation of miR-1271, which in turn upregulates key proteins in the insulin signaling cascade. nih.gov

Furthermore, 4-hydroxybenzoic acid (4-HBA) has been identified as a compound with multiple antidiabetic actions. It acts as an insulin secretagogue, stimulating insulin release from pancreatic RINm5F cells. nih.gov Additionally, it functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. nih.gov PPARγ is a critical regulator of glucose metabolism and insulin sensitivity. mdpi.com By activating PPARγ, 4-HBA can increase the expression of GLUT4, a glucose transporter, facilitating glucose uptake into cells. nih.gov Studies have also demonstrated that 4-HBA promotes the storage of liver glycogen (B147801). nih.govmdpi.com In streptozotocin-induced diabetic rats, 4-hydroxybenzoic acid was shown to reduce plasma glucose levels without affecting serum insulin levels, suggesting a mechanism independent of insulin secretion in that specific model. mdpi.com